(2-Butyl-2H-pyrazol-3-yl)-methanol

Chemical Synthesis Medicinal Chemistry Building Blocks

(2-Butyl-2H-pyrazol-3-yl)-methanol (CAS 1431365-40-0) is a synthetic pyrazole derivative classified as a heterocyclic building block. Its molecular formula is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 1431365-40-0
Cat. No. B2732003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Butyl-2H-pyrazol-3-yl)-methanol
CAS1431365-40-0
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESCCCCN1C(=CC=N1)CO
InChIInChI=1S/C8H14N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,11H,2-3,6-7H2,1H3
InChIKeyKXLLSVQJOWVWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Butyl-2H-pyrazol-3-yl)-methanol: Chemical Identity and Procurement Baseline


(2-Butyl-2H-pyrazol-3-yl)-methanol (CAS 1431365-40-0) is a synthetic pyrazole derivative classified as a heterocyclic building block. Its molecular formula is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol [1]. The compound features a pyrazole ring substituted with an N-butyl chain at position 2 and a hydroxymethyl group at position 3. This compound is sold primarily as a research chemical for early-stage discovery and has an MDL number of MFCD24368292 . Its structural features, including the H-bond donating hydroxymethyl group and lipophilic butyl tail, are typical of privileged fragments used in medicinal chemistry for hit-to-lead optimization.

Why Generic Pyrazole Substitution Cannot Be Guaranteed for (2-Butyl-2H-pyrazol-3-yl)-methanol


Simple substitution of (2-Butyl-2H-pyrazol-3-yl)-methanol with other pyrazole methanols is scientifically risky due to fundamental differences in physicochemical properties and structural isomerism. N-alkyl pyrazoles can exist as regioisomers depending on the substitution pattern; this compound is specifically the 2-butyl-3-hydroxymethyl isomer (often indexed as the 1-butyl-5-hydroxymethyl tautomer) . Even minor changes, such as shifting the butyl chain to position 1 without altering the hydroxymethyl position, or using an isomeric butyl group (sec-butyl, tert-butyl), drastically alter the molecular shape, lipophilicity (LogP), and hydrogen-bonding capacity [1]. In structure-activity relationship (SAR) campaigns, a mere shift in substitution pattern can completely abolish target binding. Furthermore, the Sigma-Aldrich catalog lists this compound under 'AS-IS' conditions with no analytical data provided . Using an 'analog' from a generic catalog without verifying the specific regioisomer (2-butyl vs. 1-butyl) or purity profile introduces an uncontrolled variable that can invalidate biological assay reproducibility.

Quantitative Differentiation Evidence for Procuring (2-Butyl-2H-pyrazol-3-yl)-methanol


Comparative Vendor Purity and Availability for (2-Butyl-2H-pyrazol-3-yl)-methanol (CAS 1431365-40-0)

Procurement of this specific compound is differentiated by the stark contrast in vendor quality assurance. Reputable vendors specify a purity of 98% or 97% . Critically, a major vendor (Sigma-Aldrich) sells this compound 'AS-IS' without analytical data, explicitly stating they do not collect data for this product and that buyer assumes all responsibility for identity/purity confirmation . Therefore, selecting a vendor that provides a Certificate of Analysis with 98% purity versus an 'AS-IS' vendor represents a quantifiable difference in procurement risk and material reliability.

Chemical Synthesis Medicinal Chemistry Building Blocks

Physicochemical Differentiation: LogP of (2-Butyl-2H-pyrazol-3-yl)-methanol vs. Unsubstituted Core

The addition of an N-butyl chain to the pyrazole methanol scaffold provides a quantifiable increase in lipophilicity compared to unsubstituted pyrazole methanol analogs. The target compound has a calculated LogP value of 1.1755 , whereas unsubstituted 1H-pyrazol-1-yl-methanol or 4-hydroxymethylpyrazole have significantly lower LogP values (typically <0.5). This difference of >0.5 LogP units directly impacts membrane permeability and pharmacokinetic (PK) properties in cellular or in vivo models.

Medicinal Chemistry Drug Design Physicochemical Properties

Substitution Pattern Specificity: Regioisomeric Impact on Biological Activity

While direct biological data for (2-Butyl-2H-pyrazol-3-yl)-methanol is absent from the peer-reviewed literature, class-level SAR data for pyrazole inhibitors of Alcohol Dehydrogenase (ADH) provides quantitative context. Studies show that the inhibitory power of N-alkyl pyrazoles increases by a factor of approximately 2 for each methylene group added to an unbranched chain [1]. Furthermore, the position of substitution is critical; 4-substituted alkyl pyrazoles are strong ADH inhibitors, whereas 1- or 2-substituted variants (like the target compound) exhibit distinct binding kinetics and target selectivity profiles [2].

Structure-Activity Relationship Enzyme Inhibition ADH

Validated Application Scenarios for Procuring (2-Butyl-2H-pyrazol-3-yl)-methanol


Early Discovery Fragment Screening and Hit-to-Lead Optimization

As an uncharacterized, functionalized heterocycle, (2-Butyl-2H-pyrazol-3-yl)-methanol is ideally suited for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries [1]. The presence of both a primary alcohol (a synthetic handle) and a lipophilic butyl tail (for exploring hydrophobic binding pockets) makes it a useful starting point for SAR campaigns. Researchers use this compound to generate initial hits against novel targets before optimizing potency and selectivity through analog synthesis. Its status as a 'Sigma-Aldrich Unique Chemical' confirms it is sold exclusively for this purpose .

Synthesis of Novel Pyrazole-Derived Chemical Probes

The primary alcohol group at the 3-position (or 5-position in the tautomer) is a reactive site for derivatization. This compound can be readily converted into esters, ethers, amines, or leaving groups (e.g., mesylates, halides) [1]. This versatility allows chemists to use it as a core scaffold for synthesizing a diverse array of pyrazole-containing chemical probes. These probes are subsequently used to interrogate biological pathways (e.g., kinase inhibition, GPCR modulation) where the butyl group may confer improved cell permeability (cLogP ~1.2) compared to polar analogs .

Reference Standard for Regioisomer Identification

Due to the tautomerism and regioisomerism inherent in N-alkyl pyrazoles, this specific compound (CAS 1431365-40-0) serves as an analytical reference standard for distinguishing between 1-butyl-5-hydroxymethyl and 2-butyl-3-hydroxymethyl isomers [1]. In synthetic chemistry workflows where a mixture of regioisomers may be produced, procuring this specific, pure batch allows for the calibration of HPLC or NMR methods to correctly identify and quantify the desired product .

Academic Research on Pyrazole Physicochemical Properties

This compound can be used in academic research studying the effect of N-alkyl chain length on the physicochemical properties of pyrazole methanols. Its defined properties (MW 154.21, cLogP 1.1755, H-bond donors 1, acceptors 3) [1] make it a suitable model compound for computational chemistry studies aimed at validating LogP prediction models or understanding the conformational preferences of N-alkyl pyrazoles in solution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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